3-Bromo-5-formylbenzene-1-sulfonylfluoride
CAS No.:
Cat. No.: VC18249989
Molecular Formula: C7H4BrFO3S
Molecular Weight: 267.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrFO3S |
|---|---|
| Molecular Weight | 267.07 g/mol |
| IUPAC Name | 3-bromo-5-formylbenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C7H4BrFO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H |
| Standard InChI Key | PUXXZQXXDYECIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)F)Br)C=O |
Introduction
Synthesis
The synthesis of 3-Bromo-5-formylbenzene-1-sulfonylfluoride typically involves electrophilic aromatic substitution reactions. Below are key steps:
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Starting Materials:
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A brominated benzaldehyde derivative (e.g., 3-bromo-5-formylbenzene)
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Sulfonyl fluoride precursors such as sulfur tetrafluoride or fluorosulfonic acid
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Reaction Conditions:
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Solvents: Dichloromethane or acetonitrile are commonly used for their polarity and stability.
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Catalysts: Triethylamine or similar bases are employed to facilitate the sulfonation reaction.
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Temperature: Controlled conditions (low to moderate temperatures) are critical to minimize side reactions.
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Mechanism:
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The sulfonation step involves the introduction of the sulfonyl fluoride group onto the aromatic ring.
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The reaction proceeds through an electrophilic attack facilitated by the electron-withdrawing bromine and formyl groups, which direct substitution to specific positions on the benzene ring.
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Reactivity
The reactivity of 3-Bromo-5-formylbenzene-1-sulfonylfluoride is influenced by its functional groups:
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Sulfonyl Fluoride Group: Highly reactive toward nucleophiles, enabling the formation of sulfonamide derivatives.
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Formyl Group: Allows for further transformations such as reductions or condensations.
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Bromine Atom: Facilitates cross-coupling reactions (e.g., Suzuki or Heck coupling).
Applications
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Organic Synthesis:
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Intermediate for synthesizing complex aromatic compounds.
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Useful in creating functionalized derivatives for material science applications.
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Medicinal Chemistry:
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Potential inhibitor or modulator of enzymes due to the sulfonyl fluoride group’s ability to form covalent bonds with active site residues.
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Structural similarity to known bioactive compounds suggests potential for drug discovery research.
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Chemical Biology:
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Sulfonyl fluorides are used as probes for studying enzyme activity due to their irreversible binding properties.
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Comparison with Related Compounds
To better understand the uniqueness of 3-Bromo-5-formylbenzene-1-sulfonylfluoride, a comparison with structurally similar compounds is provided:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| 3-Bromo-5-fluorobenzaldehyde | Bromine and fluorine substituents | Enhanced electrophilicity due to fluorine |
| 4-Bromo-3-formylbenzenesulfonic acid | Sulfonic acid group instead of sulfonyl fluoride | Higher acidity |
| 2-Bromo-4-formyltoluene | Bromine and methyl group | Increased steric hindrance |
The combination of bromine, formyl, and sulfonyl fluoride groups in 3-Bromo-5-formylbenzene-1-sulfonylfluoride offers unique reactivity patterns not seen in these analogs.
Future Investigations
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Biological Activity Studies:
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Interaction with enzymes or receptors for potential therapeutic applications.
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Exploration of inhibitory mechanisms against serine hydrolases or other enzyme classes.
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Synthetic Optimization:
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Development of greener synthetic routes using alternative catalysts or solvents.
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Exploration of microwave-assisted synthesis for improved yields.
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Material Science Applications:
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Functionalization for use in advanced polymer systems or coatings.
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Challenges
Despite its potential, challenges remain in scaling up production due to the need for precise reaction conditions and the potential for side reactions involving the reactive functional groups.
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